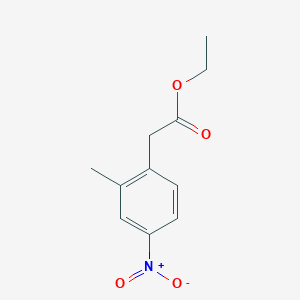

Ethyl 2-(2-methyl-4-nitrophenyl)acetate

Description

Contextualization within Organic Chemistry and Aromatic Compound Studies

In the realm of organic chemistry, aromatic compounds are fundamental building blocks for a vast array of materials and molecules. The structure of Ethyl 2-(2-methyl-4-nitrophenyl)acetate, featuring a substituted benzene (B151609) ring, places it firmly within this critical class of chemicals. The presence of a nitro group (NO₂) and a methyl group (CH₃) on the phenyl ring, along with an ethyl acetate (B1210297) substituent, suggests its potential as a versatile intermediate in organic synthesis. These functional groups offer multiple reactive sites for further chemical transformations, a characteristic highly valued in the design of complex molecules.

Significance of the Nitro-Phenylacetate Scaffold in Academic Investigations

The broader family of nitro-phenylacetate compounds has garnered considerable attention in academic and industrial research. The nitro group is a powerful electron-withdrawing group that can influence the reactivity of the aromatic ring and the adjacent benzylic position. This electronic effect is crucial in various chemical reactions.

Furthermore, the nitro-phenylacetate scaffold is a recognized pharmacophore, a structural unit responsible for a molecule's biological activity. Nitroaromatic compounds, in general, are known to exhibit a wide range of biological effects and have been incorporated into various therapeutic agents. For instance, derivatives of nitrophenylacetic acid have been investigated for their potential as herbicides and as precursors in the synthesis of biologically active heterocycles like quindolines, which have been explored as enzyme inhibitors and anticancer agents. wikipedia.org

The reduction of the nitro group to an amine is a common and pivotal transformation, opening pathways to a diverse array of derivatives with different biological and chemical properties. This versatility underscores the importance of the nitro-phenylacetate scaffold in drug discovery and development.

Overview of Research Trajectories and Objectives for the Chemical Compound

Given the lack of specific research on this compound, any discussion of its research trajectories and objectives must be speculative and based on the known chemistry of its analogs. Potential avenues of investigation could include:

Novel Synthetic Methodologies: Developing efficient and stereoselective methods for its synthesis would be a primary objective. This could involve the nitration of 2-methylphenylacetic acid derivatives or other novel synthetic strategies.

Exploration of Chemical Reactivity: A detailed study of its reactivity, focusing on transformations of the nitro group and reactions at the benzylic position, would be essential to understand its potential as a synthetic intermediate.

Biological Screening: Given the established biological activity of the nitro-phenylacetate scaffold, a comprehensive screening of this compound for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, would be a logical research direction.

Materials Science Applications: The specific substitution pattern might impart unique photophysical or electronic properties, making it a candidate for investigation in materials science, for example, in the development of novel dyes or electronic materials.

The following table provides basic chemical information for this compound and a closely related, more documented isomer, Ethyl 2-(4-methyl-2-nitrophenyl)acetate.

| Property | This compound | Ethyl 2-(4-methyl-2-nitrophenyl)acetate |

| Molecular Formula | C₁₁H₁₃NO₄ | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol | 223.23 g/mol |

| CAS Number | Not readily available | 1261453-28-4 mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-methyl-4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-16-11(13)7-9-4-5-10(12(14)15)6-8(9)2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQRCGACMNLMIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855694 | |

| Record name | Ethyl (2-methyl-4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50712-66-8 | |

| Record name | Ethyl (2-methyl-4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 2 2 Methyl 4 Nitrophenyl Acetate

Established Synthetic Routes to Ethyl 2-(2-methyl-4-nitrophenyl)acetate and its Analogues

The synthesis of this compound and related structures can be achieved through several established organic chemistry pathways. These methods include classical esterification, nucleophilic substitution on the aromatic ring, and modern catalytic approaches.

Esterification Processes in Compound Synthesis

The most direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-(2-methyl-4-nitrophenyl)acetic acid.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. masterorganicchemistry.comorganic-chemistry.org The reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is used, and/or the water formed during the reaction is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.comorganic-chemistry.org

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

Enzyme-Catalyzed Esterification: Biocatalysis offers a milder alternative to traditional chemical methods. Lyophilized mycelia from microorganisms like Aspergillus oryzae have been shown to be effective biocatalysts for the acylation of ethanol with phenylacetic acids in organic solvents. semanticscholar.org This enzymatic approach can provide high conversion yields under gentle conditions. semanticscholar.org

Table 1: Comparison of Esterification Methods

| Method | Catalyst | Conditions | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | Strong Brønsted acids (e.g., H₂SO₄, TsOH) masterorganicchemistry.comorganic-chemistry.org | Reflux in excess ethanol; water removal may be required masterorganicchemistry.com | Reversible equilibrium; driven by excess reactant or product removal. masterorganicchemistry.com |

| Enzyme-Catalyzed Esterification | Lipases or esterases (e.g., from Aspergillus oryzae) semanticscholar.org | Mild temperature (e.g., 50°C) in an organic solvent semanticscholar.org | High specificity; environmentally benign conditions. |

Nucleophilic Substitution Reactions in Aromatic Systems

Nucleophilic aromatic substitution (SₙAr) is a fundamental pathway for synthesizing substituted nitroaromatics. wikipedia.org This mechanism is viable because the strongly electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. wikipedia.orgpressbooks.pub The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgscranton.edu

For the synthesis of this compound, a suitable starting material would be an aromatic compound with a good leaving group (like a halogen) at the position where the acetate (B1210297) side chain is to be introduced. For example, 2-methyl-4-nitrobenzyl halide could react with a cyanide salt, followed by hydrolysis and esterification.

A more direct approach involves the reaction of a halogenated nitroarene with a carbanion. For instance, a compound like 1-chloro-2-methyl-4-nitrobenzene could be reacted with the enolate of ethyl acetate or, more commonly, with the enolate of a more acidic precursor like ethyl cyanoacetate (B8463686) or diethyl malonate. The reaction of 2,4-dinitrochlorobenzene with ethyl cyanoacetate is a known transformation. researchgate.net A similar strategy could be applied, where the subsequent product would undergo hydrolysis and decarboxylation to yield the desired phenylacetate (B1230308) structure. The electron-withdrawing nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, which is a key requirement for the SₙAr mechanism to proceed efficiently. pressbooks.pub

Transesterification Strategies for Ethyl Ester Formation

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com This method is particularly useful if, for example, mthis compound were more readily available than the corresponding ethyl ester.

The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to Fischer esterification, using a large excess of ethanol and an acid catalyst (like H₂SO₄) would drive the equilibrium towards the formation of the ethyl ester and methanol. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide, such as sodium ethoxide (NaOEt) in ethanol, can be used. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then eliminates a methoxide (B1231860) ion to yield the ethyl ester. masterorganicchemistry.com

Studies on methyl 2-nitroacetate, a related compound, have shown that transesterification can be challenging without a catalyst but is promoted by both protic and Lewis acid catalysts. sci-hub.se Dibutyltin(IV) oxide has been identified as a particularly effective catalyst for the transesterification of methyl 2-nitroacetate with various alcohols, including ethanol. sci-hub.se

Catalytic Approaches in Synthetic Transformations (e.g., Rhodium(II) Acetate Catalysis)

Modern synthetic chemistry increasingly relies on catalytic C-H functionalization to build molecular complexity efficiently. acs.org

Rhodium(II) Acetate Catalysis: Rhodium(II) acetate dimer, [Rh₂(OAc)₄], is a versatile catalyst known for mediating a variety of transformations, including C-H activation and insertion, cyclopropanation, and reactions involving metal-carbenes. wikipedia.orgsigmaaldrich.commatthey.com In principle, a C-H functionalization approach could be envisioned for the synthesis of the target compound. This might involve the rhodium-catalyzed reaction of 1-methyl-3-nitrobenzene with a diazo compound like ethyl diazoacetate. The rhodium catalyst would form a rhodium-carbene intermediate, which could then insert into a C-H bond on the aromatic ring to form the desired carbon-carbon bond of the side chain.

Palladium-Catalyzed C-H Functionalization: While the prompt specifies rhodium, palladium catalysis is a highly developed and relevant area for this class of molecules. Palladium(II) catalysts have been successfully used for the ortho-C-H coupling of phenylacetic acids. nih.gov Furthermore, specialized templates have been designed to direct palladium catalysts to perform C-H functionalization at the meta-position of phenylacetic acid scaffolds. chu-lab.orgacs.org These advanced catalytic methods provide powerful tools for the selective modification of phenylacetic acid derivatives.

One-Pot Synthesis Methodologies (e.g., Imino Diels-Alder Cycloaddition)

One-pot reactions, where multiple reaction steps are carried out in the same flask without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource use. researchgate.net

While the imino Diels-Alder reaction is a powerful one-pot tool, it is primarily used for the synthesis of nitrogen-containing heterocyclic compounds like tetrahydroquinolines and is not a direct route to acyclic structures like this compound. mdma.ch

However, other one-pot cascade reactions are highly relevant for synthesizing related structures. For example, a one-pot, solvent-free synthesis of ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates has been developed. researchgate.net This reaction involves a cascade Michael-reductive cyclization between a propen-2-one and ethyl nitroacetate (B1208598), demonstrating the utility of nitroacetate esters as building blocks in one-pot sequences. researchgate.net Such strategies highlight the potential for designing efficient, multi-step syntheses of complex molecules from simple precursors in a single operation.

Reactivity Studies of this compound and Related Nitroaromatics

The chemical behavior of this compound is governed by the interplay of its three key components: the nitroaromatic ring, the ethyl ester side chain, and the methyl group.

Reactivity of the Nitroaromatic Ring:

Nucleophilic Aromatic Substitution (SₙAr): As discussed in the synthesis section, the nitro group strongly activates the ring for SₙAr reactions. wikipedia.org The positions ortho and para to the nitro group are highly electrophilic. While the target compound already has substituents at all but two positions, related nitroaromatics with a leaving group (e.g., a halogen) are highly susceptible to displacement by nucleophiles. pressbooks.pub

Reduction of the Nitro Group: A cornerstone of nitroaromatic chemistry is the reduction of the nitro group to an amino group (-NH₂). masterorganicchemistry.com This transformation is synthetically crucial as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com Common reagents for this reduction include metals in acidic solution (e.g., Sn, Fe, or Zn with HCl) or catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni). This reaction would convert this compound into ethyl 2-(4-amino-2-methylphenyl)acetate, a key intermediate for further functionalization.

Reactivity of the Side Chain:

Ester Hydrolysis: The ethyl ester group can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions (saponification). semanticscholar.org Basic hydrolysis with a reagent like sodium hydroxide (B78521) would yield the sodium salt of 2-(2-methyl-4-nitrophenyl)acetic acid.

Reactions at the α-Carbon: The methylene (B1212753) protons (CH₂) adjacent to both the aromatic ring and the ester's carbonyl group are acidic. They can be removed by a suitable base to form a resonance-stabilized enolate. This enolate can then act as a nucleophile in various reactions, such as alkylations, allowing for the introduction of additional substituents at the α-position of the side chain.

Reactions with Nucleophiles: The carbonyl carbon of the ester is electrophilic and can be attacked by strong nucleophiles. For example, reaction with chelated amino acid ester enolates has been shown to occur at the nitro group of nitroaromatics rather than at the ester carbonyl. organic-chemistry.org

The electronic properties of the substituents on the ring significantly influence the reactivity. The electron-withdrawing nitro group enhances the acidity of the α-protons on the side chain, while the electron-donating methyl group has a comparatively weaker, opposing effect.

Table 2: Key Reactive Sites and Transformations

| Functional Group | Reactive Site | Type of Reaction | Product Type |

|---|---|---|---|

| Nitro Group | Nitrogen Atom | Reduction masterorganicchemistry.com | Amine |

| Aromatic Ring | Carbon atoms ortho/para to nitro group | Nucleophilic Aromatic Substitution (if leaving group is present) wikipedia.org | Substituted Aromatic |

| Ester Group | Carbonyl Carbon | Hydrolysis (Saponification) semanticscholar.org | Carboxylic Acid/Carboxylate |

| Ester Group | Carbonyl Carbon | Transesterification masterorganicchemistry.com | Different Ester |

| Methylene (α-CH₂) Group | α-Protons | Deprotonation / Alkylation | α-Substituted Ester |

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the entire molecule. Its transformation, particularly through reduction, is a cornerstone in the synthesis of a wide array of more complex chemical structures.

The reduction of the nitro group in nitrophenylacetate derivatives to an amino group is a pivotal and frequently employed transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the chemical properties of the aromatic ring and paving the way for the synthesis of various heterocyclic compounds and other fine chemicals. The resulting product from the reduction of this compound is Ethyl 2-(2-methyl-4-aminophenyl)acetate.

Several methods are available for the reduction of aromatic nitro compounds, each with its own advantages regarding selectivity, efficiency, and compatibility with other functional groups. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation: This is a highly efficient and clean method for reducing nitroarenes. masterorganicchemistry.com The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, effectively reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates where dehalogenation is a concern, Raney nickel is a suitable alternative. commonorganicchemistry.com

Metal-Acid Systems: The use of easily oxidized metals in the presence of an acid is a classic and effective method for nitro group reduction. masterorganicchemistry.com Common systems include iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comscispace.com These methods are generally mild and can tolerate the presence of other reducible functional groups like carbonyls. scispace.com

Other Reducing Agents: Tin(II) chloride (SnCl₂) provides a mild method for this transformation. masterorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and may offer chemoselectivity, sometimes allowing for the reduction of one nitro group in the presence of others. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂ / Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Ni | Hydrogen gas, Raney Nickel catalyst | Useful alternative to Pd/C, especially when avoiding dehalogenation. commonorganicchemistry.com |

| Fe / HCl or CH₃COOH | Iron metal in acidic medium | Mild conditions, often tolerates other reducible groups. masterorganicchemistry.comscispace.com |

| Sn / HCl | Tin metal in hydrochloric acid | A classic method for nitro to amine conversion. masterorganicchemistry.comscispace.com |

| SnCl₂ | Tin(II) chloride | Offers a mild reduction pathway. masterorganicchemistry.com |

Reactions at the Ester Moiety

The ethyl ester group of the title compound is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and aminolysis. The kinetics and mechanisms of these reactions are influenced by the electronic and steric environment of the carbonyl group.

The hydrolysis of this compound to its corresponding carboxylic acid, 2-(2-methyl-4-nitrophenyl)acetic acid, can occur under both acidic and basic conditions.

Under basic conditions (pH > 10), the reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion directly attacks the electrophilic carbonyl carbon. The rate of this reaction is proportional to the hydroxide ion concentration. In acidic conditions (pH < 4), the mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for subsequent attack by a water molecule.

A critical factor in the hydrolysis of this specific molecule is the steric hindrance imposed by the ortho-methyl group, which is adjacent to the acetate side chain. This steric crowding can impede the approach of the nucleophile (hydroxide or water) to the carbonyl center, resulting in a slower rate of hydrolysis compared to its non-methylated analogue, ethyl 2-(4-nitrophenyl)acetate. Studies on similar compounds, like p-nitrophenyl acetate, have been used extensively to investigate enzymatic hydrolysis kinetics, where the release of the colored p-nitrophenolate ion allows for easy spectrophotometric monitoring of the reaction rate. rsc.orgsemanticscholar.org

Aminolysis is a reaction in which the ester group reacts with an amine to form an amide. This process is analogous to hydrolysis but with an amine acting as the nucleophile instead of water. The reaction of this compound with an amine (R-NH₂) would yield N-alkyl-2-(2-methyl-4-nitrophenyl)acetamide.

The rate of aminolysis is dependent on the nucleophilicity of the amine and the electrophilicity of the ester's carbonyl carbon. The strong electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, as with hydrolysis, the steric hindrance from the ortho-methyl group can be expected to slow the reaction rate.

Catalysts can be employed to facilitate aminolysis. Both acid and base catalysis are possible, functioning similarly to their roles in hydrolysis by either activating the carbonyl group or deprotonating the amine to increase its nucleophilicity. In related systems, the use of specific reagents can mediate the conversion of carboxylic acids to amides or ureas, highlighting the broad synthetic utility of reactions involving amines. organic-chemistry.org

Reactivity of the Aromatic Ring in Substituted Systems

The aromatic ring of this compound is "activated" by the powerful electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. In this molecule, while there isn't a typical leaving group like a halide on the ring, the nitro group itself can sometimes be displaced under harsh conditions or in specific heterocyclic syntheses. More commonly, the activating effect of the nitro group facilitates substitutions if a leaving group were present at another position on the ring.

Conversely, the nitro group is a strong deactivating group for electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. It directs incoming electrophiles to the meta-position relative to itself. The methyl group is an activating, ortho-, para-director. Therefore, in any potential EAS reaction on the parent ring, the directing effects of the existing substituents would be in opposition, leading to potential regioselectivity challenges.

Influence of Substituents on Reaction Kinetics and Selectivity

The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents.

Electronic Effects: The para-nitro group is strongly electron-withdrawing (-I, -M effects). This effect significantly increases the electrophilicity of the ester's carbonyl carbon, which should, in principle, accelerate nucleophilic attack during hydrolysis and aminolysis. It also activates the aromatic ring for nucleophilic substitution while deactivating it for electrophilic substitution. nih.gov The methyl group is weakly electron-donating (+I effect), which slightly counteracts the deactivation of the ring by the nitro group.

Steric Effects of the Ortho-Methyl Group

The presence of a methyl group at the ortho position to the ethyl acetate moiety in this compound introduces considerable steric hindrance. This steric bulk plays a crucial role in directing the regioselectivity of synthetic reactions leading to this compound, particularly during the nitration of a precursor like ethyl 2-methylphenylacetate.

In electrophilic aromatic substitution reactions, such as nitration, the incoming electrophile's approach to the aromatic ring is influenced by the size of the existing substituents. nih.govstackexchange.comreddit.comlibretexts.org For toluene (B28343) and its derivatives, the methyl group is an ortho-, para-director. stackexchange.comreddit.com However, the ratio of ortho to para substituted products is sensitive to the steric bulk of both the substituent and the attacking electrophile. libretexts.orgyoutube.com While a methyl group is not excessively large, it can still sterically hinder the approach of the nitrating agent to the ortho position. stackexchange.comreddit.com As the size of the alkyl substituent on the benzene (B151609) ring increases, the proportion of the para-substituted product generally increases due to increased steric hindrance at the ortho positions. libretexts.org

In the context of synthesizing this compound, a plausible route involves the nitration of ethyl 2-methylphenylacetate. The methyl group would direct the incoming nitro group to the ortho and para positions. The formation of the desired 4-nitro isomer would be favored over the 6-nitro isomer due to the steric hindrance posed by the adjacent ethyl acetate group. However, the inherent statistical advantage of having two ortho positions versus one para position can sometimes lead to a significant amount of the ortho-substituted product. stackexchange.com The specific reaction conditions, including the nature of the nitrating agent and the temperature, can be optimized to favor the formation of the desired para-nitro isomer.

Electronic Effects of Nitro and Ester Groups on Reactivity

The electronic properties of the nitro and ester groups profoundly impact the reactivity of this compound. Both groups are electron-withdrawing, but they influence the molecule's reactivity in distinct ways.

The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects (-I and -M effects). wikipedia.orgaakash.ac.inyoutube.com This deactivates the aromatic ring towards further electrophilic substitution, making reactions like additional nitration more difficult. aakash.ac.in The electron-withdrawing nature of the nitro group also increases the acidity of the benzylic protons on the carbon adjacent to the aromatic ring. sigmaaldrich.com This enhanced acidity makes the methylene bridge susceptible to deprotonation by a base, forming a stabilized carbanion that can participate in various subsequent reactions.

The combined electron-withdrawing power of the nitro and ester groups makes the aromatic ring electron-deficient. This facilitates nucleophilic aromatic substitution reactions, where a suitable nucleophile can displace a leaving group on the ring, although in this specific molecule, there are no conventional leaving groups on the ring itself. However, the electron-poor nature of the ring can influence the reactivity of the benzylic position. For instance, chelated amino acid ester enolates have been shown to react with nitroarenes at the nitro group itself. organic-chemistry.org

The table below summarizes the expected influence of the substituents on the reactivity of different parts of the molecule.

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Methyl Group | Ortho | Electron-donating (+I) | Activates the ring towards electrophilic substitution (directing effect), but sterically hinders the ortho position. |

| Nitro Group | Para | Strong electron-withdrawing (-I, -M) | Deactivates the ring towards electrophilic substitution; increases the acidity of benzylic protons. |

| Ethyl Acetate Group | - | Electron-withdrawing (-I) | Deactivates the aromatic ring; provides a site for nucleophilic attack (hydrolysis, transesterification). |

Spectroscopic and Structural Characterization in Academic Research

Advanced Spectroscopic Techniques for Molecular Elucidation

The definitive identification and structural confirmation of a synthesized organic compound like Ethyl 2-(2-methyl-4-nitrophenyl)acetate would rely on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for elucidating molecular structure. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within a molecule, including their chemical environment and connectivity.

Proton NMR (¹H NMR) for Structural Assignment

¹H NMR spectroscopy would be instrumental in identifying the number and types of protons in this compound. The expected spectrum would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the ethyl group's methylene and methyl protons, and the methyl group attached to the phenyl ring. The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) would allow for the precise assignment of each proton to its position in the molecular structure.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Delineation

¹³C NMR spectroscopy would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum would display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts for those bearing substituents), the benzylic methylene carbon, the carbons of the ethyl group, and the methyl carbon on the phenyl ring. This information is crucial for confirming the carbon skeleton of the compound.

Two-Dimensional NMR Experiments for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY experiments would reveal which protons are coupled to each other, confirming, for example, the connection between the methylene and methyl protons of the ethyl group. HSQC experiments would correlate each proton signal with its directly attached carbon atom, providing definitive C-H bond information.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like this compound. In ESI-MS analysis, the compound would be expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation like sodium [M+Na]⁺. The high-resolution mass measurement of this molecular ion would allow for the determination of the compound's elemental formula with high accuracy, confirming its atomic composition. Analysis of the fragmentation pattern could also provide further structural clues.

Electronic Absorption Spectroscopy

X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. wikipedia.org While a crystal structure for this compound has not been reported, studies on analogous substituted phenylacetate (B1230308) and nitrophenyl compounds provide valuable insights into the likely solid-state conformation. wikipedia.org

Information regarding this compound is not available in the searched academic literature.

Extensive searches for scientific data on the chemical compound "this compound" have not yielded any specific research findings related to its spectroscopic and structural characterization. This includes a lack of published studies on its crystal packing, intermolecular interactions (such as hydrogen bonding or π-π stacking), and conformational analysis in the solid state.

While information exists for related isomers, such as Ethyl 2-(4-methyl-2-nitrophenyl)acetate and other derivatives of nitrophenylacetate, there is no specific crystallographic data or detailed structural analysis available for the requested compound, this compound.

Therefore, the requested article, which was to be strictly focused on the crystallographic and conformational properties of "this compound," cannot be generated based on the currently available scientific literature.

Computational Chemistry and Theoretical Investigations of Ethyl 2 2 Methyl 4 Nitrophenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and interpret the electronic structure and properties of molecules. These theoretical approaches are crucial for understanding the intrinsic characteristics of a compound like Ethyl 2-(2-methyl-4-nitrophenyl)acetate.

Density Functional Theory (DFT) Studies for Ground State and Excited State Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. For a molecule such as this compound, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic energies for both the ground and excited states. Such studies on related nitroaromatic compounds have provided deep understanding of their stability and spectroscopic behaviors.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher reactivity. For this compound, this analysis would reveal the distribution of electron density and the sites most susceptible to electrophilic and nucleophilic attack. The characterization of intramolecular charge transfer, often visualized through the spatial distribution of these orbitals, would be crucial in understanding its electronic behavior, particularly the influence of the electron-withdrawing nitro group and the methyl group on the phenyl ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is illustrative. Specific computational data for this compound is not available in the surveyed literature.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP surface indicates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and ester groups, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the strength of intramolecular interactions and delocalization of electron density. For this compound, NBO analysis would elucidate the hyperconjugative interactions and resonance effects, providing a deeper understanding of its stability and the electronic communication between the substituent groups and the aromatic ring.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a powerful approach to unravel the intricate details of chemical reaction mechanisms, providing information that can be difficult to obtain through experimental means alone.

Transition State Identification and Reaction Pathway Elucidation

Theoretical calculations are instrumental in identifying the transition state structures and elucidating the pathways of chemical reactions. For reactions involving this compound, such as hydrolysis or reduction of the nitro group, computational studies could map out the potential energy surface, identifying the intermediates and the energy barriers associated with each step. This would provide a detailed, atomistic view of the reaction mechanism and allow for the prediction of reaction kinetics. Studies on related nitrotoluene isomers have demonstrated the complexity of their decomposition pathways, highlighting the importance of such theoretical investigations.

Table 2: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | TS1 | Data not available |

| Step 2 | TS2 | Data not available |

Note: This table is for illustrative purposes. Specific computational data on the reaction mechanisms of this compound is not available in the surveyed literature.

Computational Insights into Solvation Effects on Reactivity

Computational studies on nitrophenyl esters, which are structurally related to this compound, have provided significant insights into how solvents influence their reactivity. Solvation effects are critical in determining reaction rates and mechanisms, particularly for reactions involving charge separation or charge redistribution in the transition state.

Theoretical investigations typically employ quantum mechanical calculations, often using Density Functional Theory (DFT), combined with continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. These models help in understanding the differential solvation of reactants and transition states.

For hydrolysis reactions of nitrophenyl esters, computational studies have shown that polar protic solvents, such as water, can stabilize the transition state to a greater extent than the reactants. This stabilization arises from hydrogen bonding and strong dipole-dipole interactions between the solvent and the developing negative charge on the carbonyl oxygen and the leaving nitrophenoxide group. The presence of a methyl group ortho to the nitro group, as in this compound, would likely introduce steric effects that could modulate the solvation shell and, consequently, the reactivity, a factor that would be a key point of interest in a specific computational study.

The choice of solvent can dramatically alter the reaction pathway. For instance, in aprotic polar solvents, the stabilization of charged intermediates is less effective compared to protic solvents, which can lead to different reaction kinetics. Computational models can predict these changes in the activation energy barrier in various solvents, providing a theoretical basis for solvent selection in synthetic applications.

Table 1: Illustrative Calculated Activation Energies for the Hydrolysis of a Generic Nitrophenylacetate in Different Solvents

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Water | 78.4 | 15.2 |

| Methanol | 32.7 | 18.5 |

| Acetonitrile | 37.5 | 21.3 |

| Dichloromethane | 8.9 | 25.8 |

| Hexane | 1.9 | 30.1 |

Note: The data in this table is hypothetical and serves to illustrate the expected trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state. Actual values would need to be calculated specifically for this compound.

Supramolecular Chemistry Insights from Computational Methods

Computational methods are invaluable for understanding the supramolecular chemistry of crystalline solids, providing detailed information about the interactions that govern crystal packing.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal a variety of intermolecular contacts. The surfaces are typically mapped with properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.

Given the functional groups present in this compound (nitro group, ester, and aromatic ring), the primary intermolecular interactions would likely involve:

C-H···O interactions: Between the hydrogen atoms of the methyl and ethyl groups or the aromatic ring and the oxygen atoms of the nitro and ester groups.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of different types of contacts to the total surface area.

Beyond the qualitative visualization provided by Hirshfeld surfaces, computational chemistry allows for the quantitative assessment of the energies associated with non-covalent interactions. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) or calculations using DFT with dispersion corrections (DFT-D) can be used to dissect the interaction energy between molecular pairs into physically meaningful components: electrostatic, exchange-repulsion, induction (polarization), and dispersion forces.

For this compound, such an analysis would quantify the strength of the various intermolecular contacts. The nitro group, being highly polar, would contribute significantly to the electrostatic component of the interaction energy. The aromatic ring and the alkyl chains would be the primary contributors to the dispersion forces.

Table 2: Illustrative Breakdown of Interaction Energies for a Dimer of a Nitrophenylacetate Analogue

| Interaction Type | Energy Contribution (kcal/mol) |

| Electrostatic | -5.8 |

| Exchange-Repulsion | +7.2 |

| Induction | -1.5 |

| Dispersion | -8.1 |

| Total Interaction Energy | -8.2 |

Note: This data is hypothetical and for a representative dimer configuration. A full analysis would involve calculating these energies for all significant molecular pairs within the crystal lattice of this compound.

These quantitative insights are crucial for understanding the stability of the crystal structure and for predicting physical properties such as melting point and solubility.

Applications and Advanced Research Directions Involving Ethyl 2 2 Methyl 4 Nitrophenyl Acetate

Role as a Key Synthetic Intermediate in Organic Synthesis

The unique arrangement of functional groups in Ethyl 2-(2-methyl-4-nitrophenyl)acetate makes it a valuable intermediate for chemists. Its reactivity allows for the construction of intricate molecular architectures.

Precursor for More Complex Organic Molecules

This compound serves as a fundamental building block in multi-step synthetic pathways. A key transformation is the reduction of its nitro group to an amino group (-NH₂). This reaction fundamentally alters the compound's chemical properties and opens up numerous possibilities for further derivatization. The resulting amino compound is a crucial intermediate for producing fine chemicals and serves as a starting point for building more elaborate molecular frameworks. The ester group can also be readily hydrolyzed to a carboxylic acid or undergo transesterification, adding to its synthetic versatility. This dual reactivity allows for the systematic construction of complex molecules with desired functionalities.

Building Block for Heterocyclic Compounds and Diverse Derivatives

The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. acs.org Following the reduction of the nitro group to an amine, the resulting ortho-amino phenylacetate (B1230308) derivative can undergo intramolecular cyclization to form indole (B1671886) structures, a privileged scaffold in medicinal chemistry. acs.org Furthermore, nitrophenyl-containing compounds are used as precursors in the regioselective synthesis of complex heterocycles like 5,6,7,8-tetrahydroisoquinolines. nih.gov This demonstrates how the nitrophenyl moiety can be integrated into polycyclic systems, leading to a wide range of structurally diverse derivatives.

Contributions to Pharmaceutical and Agrochemical Research

The scaffold of this compound and its derivatives are of significant interest in the fields of medicinal and agrochemical research due to their potential biological activities.

Scaffold for Bioactive Compound Development

The core structure of this compound acts as a scaffold that can be chemically modified to create libraries of new compounds for biological screening. The indole and isoquinoline (B145761) ring systems, which can be synthesized from nitrophenyl precursors, are structural fragments found in numerous alkaloids and bioactive molecules. acs.orgnih.gov For instance, derivatives of 5,6,7,8-tetrahydroisoquinoline (B1330172) are used as intermediates for enzyme inhibitors, fungicides, and agents for treating cardiovascular diseases and tumors. nih.gov A related compound, ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, is a known pharmaceutical intermediate, highlighting the value of this structural class in drug development. nih.gov

Probes in Enzyme Kinetics and Biochemical Assays

Nitrophenyl esters are widely used as chromogenic substrates in biochemical assays to study enzyme kinetics. cam.ac.ukmdpi.com The principle involves the enzymatic cleavage of the ester bond, which releases the nitrophenolate anion. This anion exhibits a strong absorbance of light at a specific wavelength (typically around 400 nm), allowing researchers to monitor the progress of the reaction spectrophotometrically. cam.ac.uk This method is used to determine key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kₖₐₜ). nih.govresearchgate.net While direct studies using this compound are not prominently documented, its structural relatives like p-nitrophenyl acetate (B1210297) are standard substrates for a variety of enzymes.

Table 1: Examples of Nitrophenyl Esters as Enzyme Substrates

| Enzyme | Substrate | Application | Source(s) |

| α-Chymotrypsin | p-Nitrophenyl acetate | Study of pre-steady state kinetics and hydrolysis mechanisms. | cam.ac.ukresearchgate.net |

| Thiolase (OleA) | p-Nitrophenyl alkanoates | High-throughput screening and probing the enzyme reaction mechanism. | nih.gov |

| Carboxylesterase | p-Nitrophenyl acetate | Determination of Michaelis-Menten constant and inhibitor concentration. | nih.gov |

| Esterase | p-Nitrophenyl acetate | Confirmation of lytic activity in de novo designed enzymes. | nih.gov |

| β-N-Acetylhexosaminidase | 4-Nitrophenyl-2-acetamido-2-deoxy-β-D-galactopyranoside | Selective enzymatic hydrolysis for anomer separation. | mdpi.com |

Derivatives in Drug Discovery and Development (e.g., Antiarrhythmic, Anti-cancer, Anti-inflammatory)

Derivatives synthesized from nitrophenyl acetate scaffolds have shown potential in several therapeutic areas.

Antiarrhythmic: A structurally similar compound, ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, serves as a key intermediate in the synthesis of dronedarone, a drug used to treat cardiac arrhythmia. nih.gov This underscores the utility of this chemical class in developing cardiovascular medicines.

Anti-cancer: Various derivatives originating from related scaffolds have demonstrated significant anti-cancer properties. For example, novel ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetate derivatives have shown potent cytotoxicity against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines. sioc-journal.cn Specifically, one derivative displayed IC₅₀ values of 0.88 µmol/L and 0.80 µmol/L for HepG2 and MCF-7 cells, respectively. sioc-journal.cn Additionally, certain 5,6,7,8-tetrahydroisoquinolines synthesized from nitrophenyl precursors showed moderate to strong activity against pancreatic (PACA2) and lung (A549) cancer cell lines. nih.gov Other research has identified benzo[b]thiophene derivatives that induce apoptosis in MCF-7 cells and significantly reduce solid tumor mass in vivo. nih.gov

Anti-inflammatory: Hydrazones, a class of compounds that can be synthesized from related starting materials, are recognized for their diverse biological activities, including anti-inflammatory potential. acs.org This suggests another avenue for the development of therapeutics based on the nitrophenyl acetate framework.

Table 2: Anti-Cancer Activity of Related Derivative Classes

| Compound Class | Cancer Cell Line(s) | Notable Findings | Source(s) |

| Ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetates | HepG2 (Human Liver Cancer), MCF-7 (Human Breast Cancer) | IC₅₀ values as low as 0.88 µmol/L (HepG2) and 0.80 µmol/L (MCF-7) for the most active compound. | sioc-journal.cn |

| 5,6,7,8-Tetrahydroisoquinolines | PACA2 (Pancreatic Cancer), A549 (Lung Carcinoma) | Six compounds showed moderate to strong activity. | nih.gov |

| Benzo[b]thiophene derivatives | MCF-7 (Human Breast Cancer) | A key compound induced apoptosis and led to a 26.6% reduction in solid tumor mass in an in vivo study. | nih.gov |

Materials Science Applications

The unique chemical architecture of this compound, featuring a nitro-functionalized aromatic ring and an ester group, positions it as a valuable intermediate in the synthesis of more complex molecules. These derivatives have potential applications in the field of materials science, particularly in the development of advanced organic electronic materials.

Development of Optoelectronic Materials (e.g., OLED Intermediates)

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting, relying on thin films of organic molecules that emit light when an electric current is applied. The efficiency, color, and stability of these devices are highly dependent on the molecular structure of the organic materials used. Heterocyclic compounds are of particular interest in OLEDs because the inclusion of heteroatoms like nitrogen can tune the electronic properties (HOMO and LUMO energy levels) of the molecules, which is crucial for optimizing device performance. uniss.it

While direct studies on this compound as an OLED intermediate are not extensively documented in publicly available literature, its structure suggests a plausible role as a precursor in the synthesis of various heterocyclic systems relevant to optoelectronics. The nitro group and the active methylene (B1212753) group provide reactive sites for cyclization and functionalization reactions. For instance, the reduction of the nitro group to an amine is a common step in the synthesis of nitrogen-containing heterocycles. Subsequent reactions could lead to the formation of carbazoles, indoles, or other ring systems that are known to be effective components of host materials, emitting layers, or charge-transporting layers in OLED devices.

The synthesis of functionalized indoles and other nitrogen-containing heterocycles is a key area of research for developing new OLED materials. uniss.it The general strategy often involves the construction of these complex ring systems from appropriately substituted aromatic precursors. Therefore, compounds like this compound serve as foundational building blocks that can be chemically transformed into the sophisticated molecular architectures required for next-generation organic electronics.

Environmental Fate and Degradation Mechanisms

The environmental persistence and transformation of synthetic organic compounds are of significant concern. For this compound, its environmental fate is primarily governed by its susceptibility to hydrolysis and photodegradation, processes that break down the molecule into simpler, and potentially less harmful, substances.

Hydrolysis Pathways in Aqueous Environments

The ester functional group in this compound is the primary site for hydrolysis. In aqueous environments, the ester can be cleaved to yield ethanol (B145695) and 2-(2-methyl-4-nitrophenyl)acetic acid. This reaction can be catalyzed by acids or bases, or it can occur under neutral conditions, albeit at a much slower rate.

Studies on analogous compounds, such as p-nitrophenyl acetate, provide insight into the likely hydrolysis mechanism. The hydrolysis of p-nitrophenyl acetate has been shown to proceed via nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester group. rsc.orgresearchgate.netresearchgate.net The rate of this reaction is influenced by the pH of the water. In alkaline conditions, the reaction is typically faster due to the higher concentration of the more nucleophilic hydroxide ion.

The hydrolysis of organophosphate pesticides with similar p-nitrophenyl leaving groups, such as dimethyl 4-nitrophenyl phosphate (B84403) (DMNP), has also been studied extensively and shows a clear dependence on pH and the presence of nucleophiles. acs.org While the specific kinetics for this compound are not reported, it is expected to follow a similar pattern of ester hydrolysis common to related nitrophenyl esters.

Table 1: Expected Hydrolysis Products of this compound

| Reactant | Major Products |

| This compound | 2-(2-methyl-4-nitrophenyl)acetic acid |

| Ethanol |

This table is based on general principles of ester hydrolysis.

Photodegradation Mechanisms and Environmental Byproducts

Nitrated aromatic compounds are known to undergo photodegradation when exposed to sunlight. The nitro group can absorb ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical reactions. For this compound, photodegradation in the environment would likely involve transformations of the nitro group and the aromatic ring.

Research on the photodegradation of related nitrophenols indicates that the process can be complex, yielding a variety of byproducts. The initial step in the photodegradation of nitrophenols often involves the formation of hydroxyl radicals, which are highly reactive and can attack the aromatic ring. This can lead to the formation of hydroxylated derivatives, such as catechols and hydroquinones. Further oxidation can result in ring-opening and the formation of smaller aliphatic acids and aldehydes.

The presence of other substances in the water, such as dissolved organic matter or metal ions, can also influence the rate and pathway of photodegradation. While specific studies on the photodegradation of this compound are not available, the degradation of its core structure, a nitrated toluene (B28343) derivative, would likely proceed through pathways observed for other nitroaromatic compounds.

Table 2: Potential Photodegradation Byproducts of this compound

| Initial Compound | Potential Intermediate Byproducts | Final Mineralization Products |

| This compound | 2-(2-methyl-4-nitrophenyl)acetic acid, Nitrophenols, Hydroxylated derivatives, Aliphatic acids | Carbon dioxide, Water, Nitrate ions |

This table represents a generalized pathway based on the known photodegradation of similar nitroaromatic compounds.

Analytical Methodologies Employed in Research on Ethyl 2 2 Methyl 4 Nitrophenyl Acetate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net In the context of Ethyl 2-(2-methyl-4-nitrophenyl)acetate, both high-performance liquid chromatography and thin-layer chromatography are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of this compound. It offers high resolution and sensitivity, making it ideal for detecting even trace impurities. In a typical application, a reversed-phase method is employed, where the stationary phase is nonpolar (like a C18 column) and the mobile phase is a more polar solvent mixture.

The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase is pumped through the column, the components of the sample interact with the stationary phase to varying degrees. Due to its specific polarity, this compound will have a characteristic retention time under defined conditions. A UV detector is commonly used for analysis, as the nitroaromatic structure of the compound allows for strong absorbance at specific wavelengths, often around 245 nm. frontiersin.org The purity of the sample is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. For quantification, the peak area is compared against a calibration curve generated from standards of known concentration.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) | Provides a nonpolar stationary phase for effective separation based on polarity. frontiersin.org |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 83:17 v/v) frontiersin.org | Elutes the compound from the column; the ratio can be optimized for best separation. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and peak shapes. frontiersin.org |

| Detection | UV Absorbance at 245 nm | Allows for sensitive detection and quantification of the nitro-containing compound. frontiersin.org |

| Column Temp. | 30 °C | Maintains consistent separation performance and prevents fluctuations in retention time. frontiersin.org |

| Injection Vol. | 20 µL | A standard volume for introducing the sample into the system. frontiersin.org |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions in real-time. weebly.comukessays.com In the synthesis of this compound, TLC allows a chemist to quickly determine if the starting materials are being consumed and if the product is being formed.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of a stationary phase, such as silica (B1680970) gel. tanta.edu.eg The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase), such as a mixture of ethyl acetate (B1210297) and cyclohexane. rsc.org As the solvent moves up the plate by capillary action, it carries the components of the spotted mixture with it at different rates depending on their polarity and affinity for the stationary phase. researchgate.net

By comparing the spots from the reaction mixture to spots of the pure starting materials, one can visualize the disappearance of reactants and the appearance of a new spot corresponding to the product. rsc.org The reaction is considered complete when the spot for the starting material is no longer visible. Because the compounds are often colorless, the spots are visualized under UV light or by staining with a chemical reagent like iodine. tanta.edu.egrsc.org

Table 2: Example TLC System for Monitoring Synthesis

| Parameter | Description | Rationale |

| Stationary Phase | Silica Gel 60 F254 Plate | A polar adsorbent that is standard for separating moderately polar organic compounds. tanta.edu.eg |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70 v/v) | A solvent system whose polarity can be tuned to achieve good separation between the less polar starting materials and the more polar product. researchgate.net |

| Visualization | UV light (254 nm) or Iodine Vapor | The nitroaromatic ring is UV-active, and iodine vapor reversibly stains most organic compounds, making the separated spots visible. rsc.org |

| Outcome | Rf (Product) < Rf (Starting Material) | The product, being more polar, will have a stronger interaction with the silica gel and travel a shorter distance up the plate than the less polar reactants. |

Spectrophotometric Assays for Reaction Monitoring and Kinetic Studies

Spectrophotometry provides a powerful method for monitoring reactions and studying their kinetics, particularly for compounds with a strong chromophore like this compound. The nitro group (NO₂) in the molecule allows it to absorb light in the UV-visible region of the electromagnetic spectrum.

This technique is especially useful for kinetic studies of reactions where the concentration of the nitrophenyl compound changes over time. For instance, in a hydrolysis reaction where the ester group is cleaved, the resulting nitrophenol product has a different absorption maximum and molar absorptivity compared to the starting ester. By monitoring the change in absorbance at a specific wavelength (e.g., 405 nm for the appearance of the p-nitrophenolate ion under basic conditions), the rate of the reaction can be determined. sigmaaldrich.com A continuous assay can be performed by recording the absorbance at fixed intervals, allowing for the calculation of initial reaction rates and kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in enzyme-catalyzed reactions.

Table 3: Key Parameters for a Spectrophotometric Assay

| Parameter | Value/Method | Purpose |

| Wavelength (λ) | ~405 nm | This is a common wavelength for monitoring the formation of p-nitrophenol or its corresponding anion, which is yellow. sigmaaldrich.com |

| Reaction Buffer | pH-controlled buffer (e.g., Tris-HCl, Phosphate) | Maintains a constant pH, which is crucial for reproducible reaction rates and the spectral properties of the product. |

| Data Acquisition | Time-course measurement | Recording absorbance at regular time intervals to generate a progress curve. |

| Analysis | Plot of Absorbance vs. Time | The initial slope of this plot is proportional to the initial reaction rate. |

Comprehensive Analytical Protocols for Structural Confirmation

While chromatographic techniques can establish purity, a combination of spectroscopic methods is required for the unambiguous confirmation of the chemical structure of this compound.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound. For this compound (C₁₁H₁₃NO₄), the expected molecular weight is approximately 223.23 g/mol . High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass, confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group (typically around 1730-1750 cm⁻¹), the C-O stretch of the ester, and strong bands corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) group (around 1520 cm⁻¹ and 1345 cm⁻¹, respectively).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure.

¹H NMR provides information about the number and environment of hydrogen atoms. The spectrum would show signals for the ethyl group (a triplet and a quartet), the methyl group on the benzene (B151609) ring (a singlet), the methylene (B1212753) (CH₂) group adjacent to the ring (a singlet), and distinct signals for the aromatic protons, whose splitting patterns would confirm the substitution pattern on the ring.

¹³C NMR reveals the number and types of carbon atoms in the molecule, showing distinct peaks for the ester carbonyl carbon, the carbons of the ethyl group, the methyl carbon, the methylene carbon, and the carbons of the aromatic ring.

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and stereochemistry. nih.gov

Table 4: Summary of Spectroscopic Data for Structural Confirmation

| Analytical Method | Expected Observation for this compound | Information Provided |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to C₁₁H₁₃NO₄ | Confirms molecular formula and weight. |

| IR Spectroscopy | Strong absorptions at ~1735 cm⁻¹ (C=O), ~1520 cm⁻¹, and ~1345 cm⁻¹ (NO₂) | Identifies key functional groups (ester, nitro). |

| ¹H NMR | Signals for ethyl, methyl, methylene, and aromatic protons with specific chemical shifts and splitting patterns. | Shows the connectivity and chemical environment of all hydrogen atoms. |

| ¹³C NMR | Resonances for all 11 distinct carbon atoms in the molecule. | Confirms the carbon skeleton of the molecule. |

| X-ray Crystallography | A complete 3D molecular structure with precise atomic coordinates. | Provides definitive proof of structure and stereochemistry. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-methyl-4-nitrophenyl)acetate, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves esterification of 2-methyl-4-nitrophenylacetic acid with ethanol under acidic catalysis (e.g., concentrated H₂SO₄). Reflux conditions (120°C, 24 hours) are critical for complete conversion, achieving >85% yield . Key parameters include stoichiometric control of reagents (e.g., 50.0 mmol nitrophenylacetonitrile, 5.00 mmol H₂SO₄) and post-reaction purification via column chromatography (ethyl acetate/petroleum ether). Monitoring via TLC or GC-MS ensures reaction progression .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H-NMR : Peaks at δ 8.05–7.38 ppm (aromatic protons), δ 4.19 ppm (ester CH₂CH₃), and δ 3.73 ppm (CH₂COO) confirm the backbone .

- MS : Molecular ion [M+Na]⁺ at m/z 246.0 and [M-H]⁻ at m/z 222.1 validate the molecular formula .

- FTIR : Ester carbonyl (C=O) at ~1740 cm⁻¹ and nitro (NO₂) stretches at ~1520–1340 cm⁻¹ .

Q. What role does the nitro group play in the compound’s reactivity and applications?

- Methodological Answer : The nitro group at the 4-position enhances electrophilic substitution reactivity (e.g., reduction to amines or oxidation to ketones). Its electron-withdrawing nature stabilizes intermediates in multi-step syntheses, as seen in derivatives like Ethyl 2-(4-amino-2-methylphenyl)acetate via NaBH₄ reduction .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural determination for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) provides atomic-resolution data. For example, a monoclinic system (space group P21/c) with unit cell parameters (a = 12.582 Å, b = 14.790 Å, c = 21.406 Å, β = 92.57°) confirms stereochemistry. Refinement with SHELXL (R₁ = 0.0464) ensures accuracy, while displacement parameters (U₃₃ for Cl/S atoms) validate thermal motion .

Q. How to address contradictory data in spectroscopic vs. crystallographic analyses?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting vs. crystal symmetry) require cross-validation:

- Dynamic NMR : Assess rotational barriers of ester groups.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) influencing solid-state vs. solution-phase structures .

Q. What strategies improve regioselectivity in nitrophenylacetate derivatization?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control nitro positioning.

- Microwave-assisted synthesis : Enhances regioselectivity in halogenation (e.g., Br₂/Fe catalysis) by reducing side reactions .

Q. How do steric and electronic effects of the 2-methyl group influence biological activity?

- Methodological Answer : Comparative studies with analogs (e.g., Ethyl 2-(4-nitro-3-hydroxyphenyl)acetate) reveal:

- Steric hindrance : The 2-methyl group reduces enzymatic hydrolysis rates (e.g., esterase stability assays).

- Electron donation : Methyl’s +I effect modulates nitro group’s electron-withdrawing impact, altering binding affinity in antimicrobial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.